
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a phenyl group and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Thioxo Group: The thioxo group can be introduced via a sulfurization reaction, often using reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
(S)-Methyl 1-phenyl-5-oxopyrrolidine-2-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
(S)-Methyl 1-phenyl-5-hydroxypyrrolidine-2-carboxylate: Contains a hydroxyl group instead of a thioxo group.
Uniqueness: (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and hydroxyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H13NO2S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
methyl (2S)-1-phenyl-5-sulfanylidenepyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)10-7-8-11(16)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
Clave InChI |
BPJHTQNNKVXWNC-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC(=S)N1C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CCC(=S)N1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)

![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)
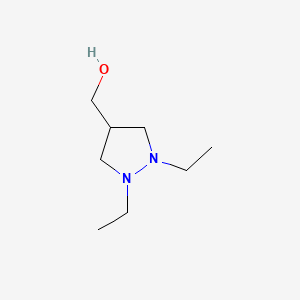
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
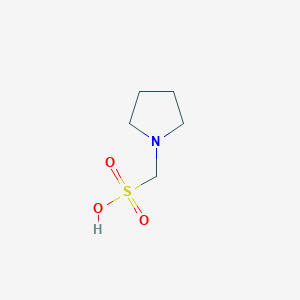
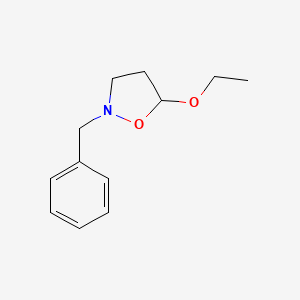
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
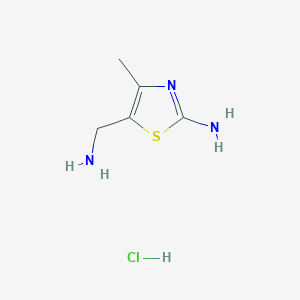
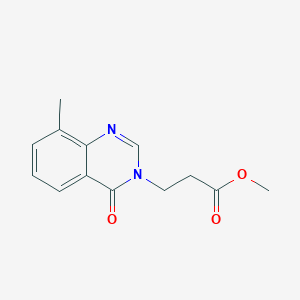
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
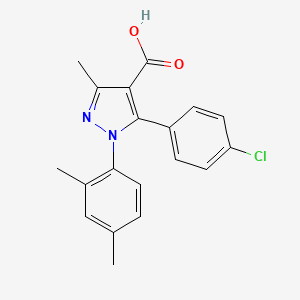
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
